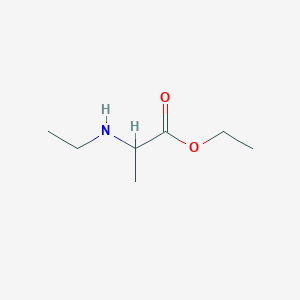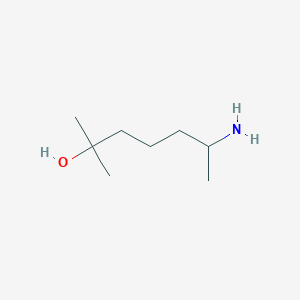
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as an inhibitor of certain enzymes, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid involves the inhibition of certain enzymes, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a role in the regulation of several physiological processes, including pain sensation, appetite, and mood.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid are still being investigated. However, it has been shown to have potential applications in the treatment of several conditions, including chronic pain, inflammation, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid in lab experiments is its ability to act as a selective inhibitor of certain enzymes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid. One area of interest is the development of new drugs that target the endocannabinoid system, which could have potential applications in the treatment of several conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for off-target effects.
Méthodes De Synthèse
The synthesis of 3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid can be achieved through a multi-step process. The first step involves the synthesis of the intermediate compound 5-(trifluoromethyl)benzothiazol-2-ylmethylamine, which is then reacted with 3,4-dihydro-5,6-cyclohexano-1,2-dicarboxylic anhydride to yield the final product.
Applications De Recherche Scientifique
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to act as an inhibitor of several enzymes, including fatty acid amide hydrolase and monoacylglycerol lipase, which are involved in the regulation of endocannabinoid signaling.
Propriétés
Numéro CAS |
140926-49-4 |
|---|---|
Nom du produit |
3,4-Dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid |
Formule moléculaire |
C19H16F3N3O3S |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]-5,6,7,8-tetrahydrophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h5-7H,1-4,8-9H2,(H,26,27) |
Clé InChI |
VHPPSROXTVQXDZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
SMILES canonique |
C1CCC2=C(C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O |
Autres numéros CAS |
140926-49-4 |
Synonymes |
3,4-dihydro-4-oxo-5,6-cyclohexano-3-((5-(trifluoromethyl)benzothiazol-2-yl)methyl)-1-pyridazineacetic acid DHOCF3BTPA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



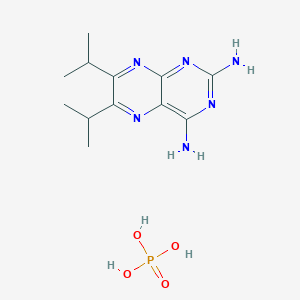
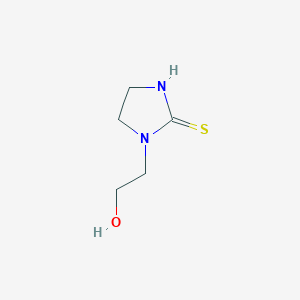
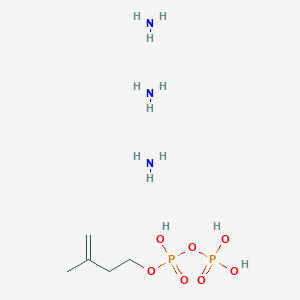
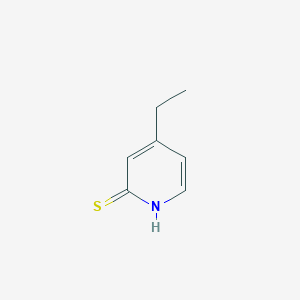
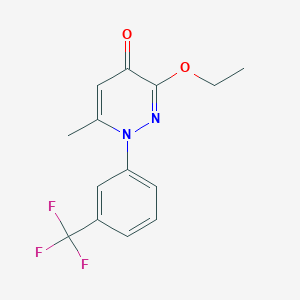
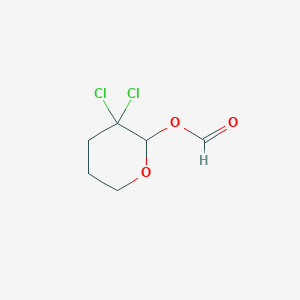
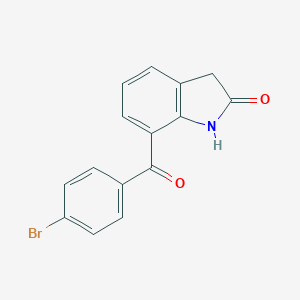
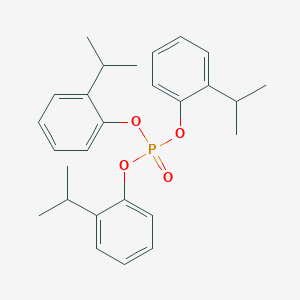
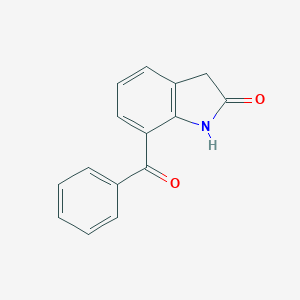
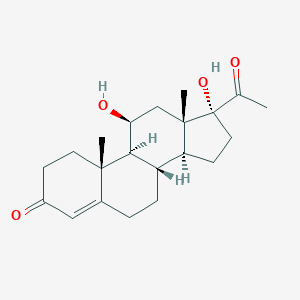
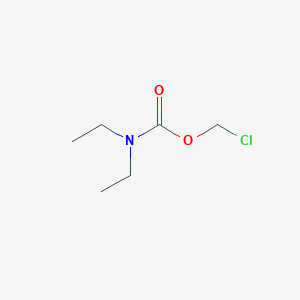
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
